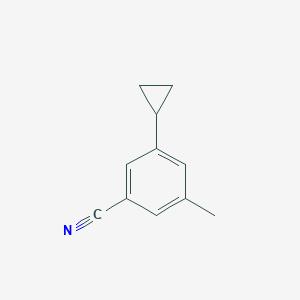
3-Cyclopropyl-5-methylbenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclopropyl-5-methylbenzonitrile is an organic compound characterized by a cyclopropyl group and a methyl group attached to a benzonitrile core
準備方法
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 3-cyclopropyl-5-methylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by dehydration to yield the nitrile .
Industrial Production Methods: Industrial production of 3-Cyclopropyl-5-methylbenzonitrile may involve large-scale synthesis using similar reaction pathways, optimized for higher yields and cost-effectiveness. The use of catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 3-Cyclopropyl-5-methylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form carboxylic acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Halogenation using N-bromosuccinimide (NBS) for bromination at the benzylic position.
Major Products:
Oxidation: Benzoic acids.
Reduction: Benzylamines.
Substitution: Halogenated derivatives.
科学的研究の応用
3-Cyclopropyl-5-methylbenzonitrile has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Cyclopropyl-5-methylbenzonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the cyclopropyl and methyl groups can influence the compound’s reactivity and binding affinity. Detailed studies on its molecular targets and pathways are ongoing to elucidate its full mechanism of action .
類似化合物との比較
- 3-Cyclopropylbenzonitrile
- 5-Methylbenzonitrile
- 3-Cyclopropyl-4-methylbenzonitrile
Comparison: 3-Cyclopropyl-5-methylbenzonitrile is unique due to the presence of both a cyclopropyl and a methyl group on the benzonitrile core, which can significantly alter its chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications where these structural features are advantageous .
特性
分子式 |
C11H11N |
|---|---|
分子量 |
157.21 g/mol |
IUPAC名 |
3-cyclopropyl-5-methylbenzonitrile |
InChI |
InChI=1S/C11H11N/c1-8-4-9(7-12)6-11(5-8)10-2-3-10/h4-6,10H,2-3H2,1H3 |
InChIキー |
SJKUZADVUHRHFU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)C2CC2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



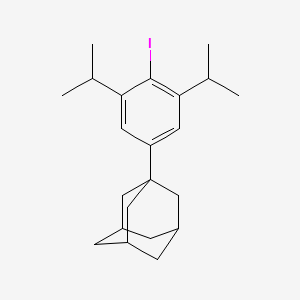
![2-[[1-(3-Bromophenyl)-1H-tetrazol-5-yl]methyl]isoindoline-1,3-dione](/img/structure/B13697205.png)
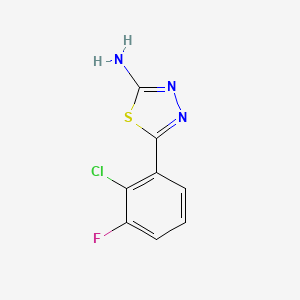
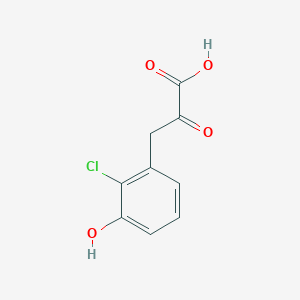
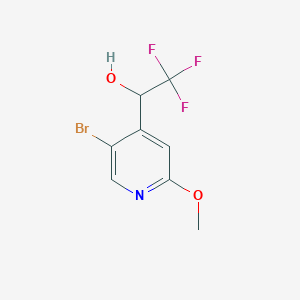

![cis-N-Boc-4-[[(2,2-difluoroethyl)(methyl)amino]methyl]cyclohexanamine](/img/structure/B13697222.png)
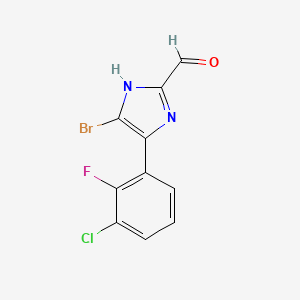
![5-Bromo-3-[[1-(4-piperidyl)-4-pyrazolyl]oxy]pyrazin-2-amine Hydrochloride](/img/structure/B13697236.png)
![(1R,4S)-2-[(S)-1-Phenylethyl]-2-azabicyclo[2.2.1]hept-5-ene](/img/structure/B13697247.png)
![(3R,5R)-1-Boc-3-[(tert-butyldimethylsilyl)oxy]-5-hydroxypiperidine](/img/structure/B13697248.png)
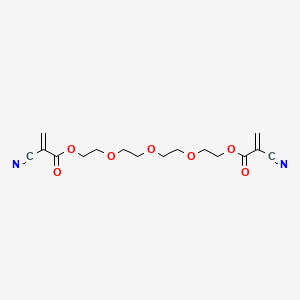
![2-Methyl-3-[4-(trifluoromethyl)benzyl]-1,4-naphthoquinone](/img/structure/B13697264.png)
